2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone
Description
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is a brominated aromatic ketone featuring a hydroxyl group at the 2-position and a fluorine atom at the 3-position of the phenyl ring. Its molecular formula is C₈H₆BrFO₂ (molecular weight: 233.04 g/mol). This compound is synthesized via bromination of 5-fluoro-2-hydroxyacetophenone in a dioxane-ethyl ether mixture, achieving yields of ~80% . The hydroxyl and fluorine substituents confer distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors sensitive to halogenated motifs. Its melting point is reported at 86–87°C .
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
InChI Key |
OWRXYCNQRGNICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone can be synthesized through the bromination of 3-fluoro-2-hydroxyacetophenone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of 2-bromo-1-(3-fluoro-2-oxophenyl)ethanone.
Reduction: Formation of 2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone with analogous brominated ethanones, highlighting substituent effects on physicochemical properties, synthesis, and applications:
Key Observations:
Fluorine at the 3-position induces electron-withdrawing effects, activating the ketone toward nucleophilic substitution reactions, unlike electron-donating groups (e.g., 4-OCH₃) . Halogenated analogs (e.g., 4-Br, 2,4-Cl₂) exhibit higher molecular weights and enhanced lipophilicity, favoring applications in hydrophobic drug design .
Synthetic Efficiency :
- The 2-fluorophenyl derivative achieves near-quantitative yields (97%) via bromination in acetic acid , whereas hydroxylated analogs require milder conditions (e.g., dioxane-ether mixtures) to preserve functional group integrity .
Biological Relevance: Brominated ethanones with para-substituted hydroxyl groups (e.g., 4-OH) are critical for adrenaline-mimetic drugs , while meta-fluorinated derivatives (e.g., 3-F) show promise in targeting phosphoglycerate dehydrogenase (PHGDH) in cancer research .
Biological Activity
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both bromine and hydroxyl functional groups, makes it a valuable candidate for various biological applications. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic properties.
The molecular formula of 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is , with a molecular weight of approximately 233.03 g/mol. The compound's structure includes a bromo substituent at the second position and a hydroxy group on the aromatic ring, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone exhibit antimicrobial properties. For instance, derivatives of halogenated phenols have shown effectiveness against various bacterial strains, suggesting that the presence of bromine may enhance these effects .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the interaction with specific enzymes or receptors that regulate cell growth .
Other Therapeutic Effects
The compound has been explored for additional therapeutic effects, including:
- Anti-inflammatory : Compounds with similar structures have been noted for their ability to reduce inflammation .
- Antiviral : Some studies indicate potential antiviral activity against certain viruses, although more research is needed to confirm these effects .
The biological activity of 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is believed to stem from its ability to interact with various molecular targets within biological systems. The bromine atom can facilitate nucleophilic substitution reactions, while the hydroxyl group may engage in hydrogen bonding, enhancing the compound's affinity for target proteins.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
